![molecular formula C12H15Br2N B13028876 9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrobromide](/img/structure/B13028876.png)
9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolinehydrobromide is a chemical compound with the molecular formula C₁₂H₁₄BrN It is a brominated derivative of hexahydropyridoquinoline, a class of compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolinehydrobromide typically involves the bromination of 1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the quinoline ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods
In an industrial setting, the production of 9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolinehydrobromide may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolinehydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline and dihydroquinoline derivatives, respectively .
Applications De Recherche Scientifique
9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolinehydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolinehydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the quinoline ring system can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Chloro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolinehydrobromide
- 9-Fluoro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolinehydrobromide
- 9-Iodo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolinehydrobromide
Uniqueness
Compared to its analogs, 9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolinehydrobromide is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C12H15Br2N |
|---|---|
Poids moléculaire |
333.06 g/mol |
Nom IUPAC |
7-bromo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene;hydrobromide |
InChI |
InChI=1S/C12H14BrN.BrH/c13-11-7-9-3-1-5-14-6-2-4-10(8-11)12(9)14;/h7-8H,1-6H2;1H |
Clé InChI |
WVZLJALRYWJQAA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC(=CC3=C2N(C1)CCC3)Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


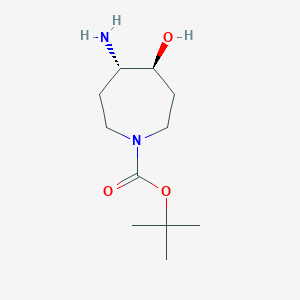



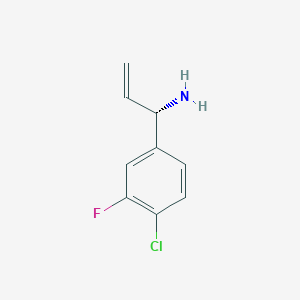
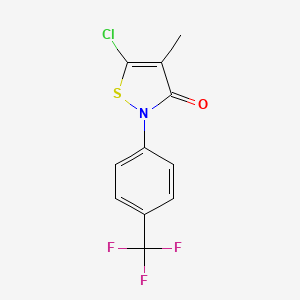
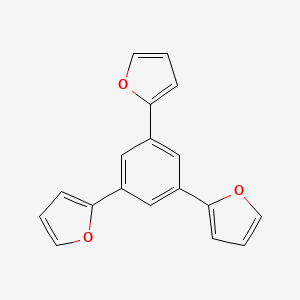
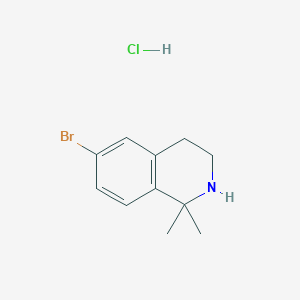

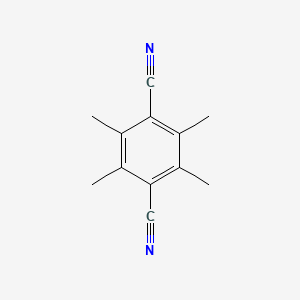
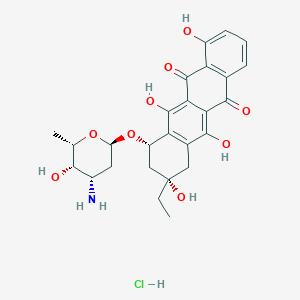
![2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B13028880.png)
![Methyl 5'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-pyrrolidine]-6-carboxylate](/img/structure/B13028881.png)

